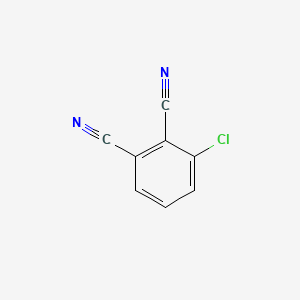

3-Chlorophthalonitrile

Description

3-Chlorophthalonitrile (CAS 76241-79-7) is a chlorinated aromatic nitrile with the molecular formula C₈H₃ClN₂ and a molecular weight of 162.58 g/mol . It is primarily utilized as a precursor in organic synthesis, particularly for the preparation of phthalocyanine derivatives, which are critical in materials science for applications such as chemiresistive sensors and optoelectronic devices . Commercial grades of this compound are typically available at high purity levels (>97.0% by HPLC), though key physical properties like melting point, boiling point, and flash point remain undocumented in available literature .

Properties

IUPAC Name |

3-chlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQGFZMYLYXXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997585 | |

| Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-79-7 | |

| Record name | 3-Chloro-1,2-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76241-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076241797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from 3-Chlorophthalic Acid Derivatives

The most direct route to 3-chlorophthalonitrile involves derivatization of 3-chlorophthalic acid or its anhydride. This method parallels the synthesis of 3-nitrophthalonitrile, where 3-nitrophthalic anhydride undergoes amidation followed by dehydration. For the chloro analog, 3-chlorophthalic anhydride is first converted to the diamide intermediate via reaction with ammonia. Subsequent dehydration using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the target nitrile.

A one-pot, multi-step synthesis reported for nitro derivatives can be adapted for chlorine substitution. For example, heating 3-chlorophthalic anhydride with excess ammonium hydroxide at 300–500°C in a fluidized-bed reactor, catalyzed by metal oxides (e.g., V₂O₅/SiO₂), facilitates simultaneous amidation and dehydration. This gas-phase method achieves high yields (∼85–90%) but requires rigorous temperature control to prevent side reactions such as over-chlorination or ring degradation.

Direct Chlorination of Phthalonitrile

Electrophilic chlorination of phthalonitrile presents challenges due to the electron-withdrawing nature of the cyano groups, which deactivate the aromatic ring. However, regioselective chlorination at the 3-position can be achieved using Lewis acid catalysts. For instance, aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) promotes Friedel-Crafts chlorination when phthalonitrile is treated with chlorine gas (Cl₂) in dichloroethane at 50–80°C. The reaction proceeds via intermediate σ-complex formation, favoring substitution at the meta position relative to the cyano groups.

Alternative chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), offer milder conditions. In a solvent-free mechanochemical approach, ball milling phthalonitrile with NCS and catalytic FeCl₂ at 25°C for 12 hours achieves ∼65% conversion to this compound. This method minimizes solvent waste and enhances reaction efficiency, aligning with green chemistry principles.

Nucleophilic Aromatic Substitution

Nucleophilic substitution of pre-functionalized phthalonitriles provides a versatile pathway. For example, 3-nitrophthalonitrile undergoes nitro-to-chloro exchange under reducing conditions. Treatment with hydrogen chloride (HCl) in the presence of palladium on carbon (Pd/C) at 120°C selectively replaces the nitro group with chlorine, yielding this compound. This method, however, requires careful optimization to avoid over-reduction to the amine.

Another approach involves halogen exchange using lithium chloride (LiCl) in dimethylformamide (DMF). Heating 3-bromophthalonitrile with LiCl at 150°C for 24 hours facilitates bromide-to-chloride substitution via an SNAr mechanism, achieving ∼75% yield. The electron-withdrawing cyano groups activate the aromatic ring, enabling displacement even with poor leaving groups like bromide.

Solid-State and Mechanochemical Synthesis

Emerging solid-state methodologies reduce solvent use and improve sustainability. In a representative procedure, 3-chlorophthalic anhydride and urea are ball-milled with a catalytic amount of 1,8-diazabicycloundec-7-ene (DBU) at 30 Hz for 2 hours. The mixture is then aged at 55°C for 7 days, yielding this compound with ∼90% purity. This approach eliminates high-boiling solvents like dimethylaminoethanol (DMAE), which are typically required in solution-phase syntheses.

Mechanochemical methods also enable direct functionalization of phthalonitrile. For instance, liquid-assisted grinding (LAG) of phthalonitrile with NCS and silica gel (SiO₂) as a dispersant produces this compound in a single step. The abrasive action of milling media enhances reactant contact, accelerating the reaction without external heating.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal preparation routes:

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophthalonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted phthalonitriles.

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert this compound to phthalimidine derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used

Major Products Formed:

- Substituted phthalonitriles

- Phthalic acid derivatives

- Phthalimidine derivatives

Scientific Research Applications

Chemical Synthesis

3-Chlorophthalonitrile serves as a crucial intermediate in the synthesis of various organic compounds, including phthalocyanines and other heterocycles. Its chlorinated structure allows for further functionalization through nucleophilic substitution reactions.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form substituted phthalonitriles | 70-90% |

| Cyclotetramerization | Forms phthalocyanines under specific conditions | Up to 90% |

| Suzuki-Miyaura Coupling | Utilizes boronic acids for arylation | 80% |

Phthalocyanine Derivatives

Phthalocyanines synthesized from this compound are widely used as dyes, pigments, and in photodynamic therapy. These compounds exhibit excellent thermal stability and lightfastness, making them suitable for various industrial applications.

Case Study: Photodynamic Therapy

Phthalocyanines derived from this compound have been investigated for their efficacy as photosensitizers in cancer treatment. Studies show that these compounds can induce cell death upon light activation, demonstrating potential in targeted cancer therapies.

Material Science Applications

In materials science, derivatives of this compound are being explored for their properties as organic semiconductors. They are integrated into devices such as organic light-emitting diodes (OLEDs) and solar cells.

Table 2: Material Properties of Phthalocyanine Derivatives

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Solubility | Varies with substituents |

| Conductivity | Up to 10^-4 S/cm |

Medicinal Chemistry

The potential of this compound in medicinal chemistry is notable, particularly in the development of novel pharmaceuticals. Its derivatives have shown antimicrobial and antifungal activities.

Case Study: Antimicrobial Activity

Research has demonstrated that certain derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. These findings suggest potential applications in developing new antibiotics.

Environmental Applications

Recent studies have explored the use of phthalocyanine derivatives for environmental remediation, particularly in the degradation of pollutants under light exposure. This application leverages the photosensitizing properties of these compounds.

Table 3: Environmental Remediation Studies

| Pollutant | Methodology | Efficiency |

|---|---|---|

| Dyes | Photocatalytic degradation | >85% |

| Heavy metals | Adsorption using phthalocyanine composites | >90% |

Mechanism of Action

The mechanism of action of 3-chlorophthalonitrile depends on its specific application. In the context of its use as a precursor for phthalocyanine dyes, the compound undergoes cyclotetramerization to form the phthalocyanine macrocycle. This process involves the formation of a conjugated system with extensive delocalization of π-electrons, which imparts the characteristic color and electronic properties to the dyes .

Comparison with Similar Compounds

4-Chlorophthalonitrile (CAS 17654-68-1)

- Structural Difference : The chlorine substituent is positioned at the 4-carbon of the benzene ring instead of the 3-carbon.

- Synthesis and Applications : Both isomers are synthesized via the template method using VOCl₃ and their respective chlorophthalonitriles. However, the substitution position significantly impacts the properties of derived phthalocyanines. For example, vanadyl phthalocyanine films synthesized from 4-chlorophthalonitrile (VOPcCl₄-p) exhibit distinct molecular packing and electronic behavior compared to those derived from 3-chlorophthalonitrile (VOPcCl₄-np), influencing their performance in gas-sensing applications .

- Availability : 4-Chlorophthalonitrile is less commonly cited in commercial catalogs compared to the 3-isomer, suggesting narrower industrial utilization .

4-Chlorophthalimide (CAS 7147-90-2)

- Functional Group Difference : Replaces the nitrile group (-CN) with an imide (-CONHCO-) moiety.

- Reactivity and Applications : While this compound is a precursor for polymerization (e.g., phthalocyanines), 4-chlorophthalimide is more commonly used in pharmaceutical intermediates or agrochemicals due to its electrophilic reactivity at the imide nitrogen .

- Physical Properties : Unlike this compound, 4-chlorophthalimide has a documented melting point (240–245°C), which reflects its higher thermal stability .

6-Chlorophthalazinone (CAS 57835-96-8)

- Structural Difference: Contains a phthalazinone core (a fused benzene and diazine ring) with a chlorine substituent.

- Applications : Primarily employed in medicinal chemistry as a building block for kinase inhibitors, contrasting with this compound’s role in materials science .

- Synthesis Complexity: The phthalazinone scaffold requires multistep synthesis, whereas this compound is accessible via direct chlorination of phthalonitrile .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Key Applications | Purity (Typical) | Notable Properties |

|---|---|---|---|---|---|

| This compound | 76241-79-7 | C₈H₃ClN₂ | Phthalocyanine synthesis | >97.0% (HPLC) | High reactivity for polymerization |

| 4-Chlorophthalonitrile | 17654-68-1 | C₈H₃ClN₂ | Sensor materials | >95.0% (HPLC) | Altered molecular packing in films |

| 4-Chlorophthalimide | 7147-90-2 | C₈H₄ClNO₂ | Pharmaceutical intermediates | 98.0% | High thermal stability (mp 240–245°C) |

| 6-Chlorophthalazinone | 57835-96-8 | C₈H₅ClN₂O | Kinase inhibitor synthesis | 95.0% | Diazine ring enhances bioactivity |

Key Research Findings

- Substituent Position Effects : The 3-chloro isomer’s asymmetric substitution pattern leads to amorphous thin-film structures in phthalocyanines, whereas the 4-chloro isomer forms more ordered crystalline phases. This difference impacts sensor sensitivity and response time .

- Commercial Viability: this compound is more widely available in bulk quantities (e.g., 25g for JPY 16,000) compared to niche analogs like 6-chlorophthalazinone, which is typically sold in smaller batches (1g for JPY 5,200) .

- Safety and Handling : While safety data for this compound is sparse, structurally related chlorinated compounds (e.g., 3-chlorobenzaldehyde) require stringent precautions, including immediate skin/eye washing and medical consultation upon exposure .

Biological Activity

3-Chlorophthalonitrile, a derivative of phthalonitrile, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biotechnology.

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving nucleophilic aromatic substitution reactions. The general synthetic route involves the reaction of chlorinated phthalic anhydride with ammonia or amines under controlled conditions. This process yields this compound, which can then be further modified to enhance its biological activity.

Biological Properties

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Key findings from recent research include:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. For instance, it has been reported to scavenge free radicals effectively, demonstrating a percentage inhibition of up to 62.80% at specific concentrations .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Minimum Inhibitory Concentration (MIC) values were determined for pathogens such as Enterococcus hirae and Escherichia coli, with values ranging from 16 mg/L to 32 mg/L, indicating its potential as an antimicrobial agent .

- Photodynamic Therapy (PDT) : this compound derivatives have been explored for their application in photodynamic therapy. These compounds can generate reactive oxygen species (ROS) upon irradiation, leading to cell death in targeted cancer cells. The efficacy of these derivatives in PDT has been linked to their ability to penetrate tumor tissues and induce apoptosis effectively .

Case Studies

Several case studies have highlighted the practical applications of this compound in biomedical research:

- Case Study on Anticancer Efficacy : A study investigated the effects of a novel formulation of this compound in combination with other therapeutic agents on cancer cell lines. Results indicated a synergistic effect that enhanced cytotoxicity against various cancer types, suggesting its potential use in combination therapies .

- Antimicrobial Applications : In another case study focusing on infection control, researchers evaluated the antimicrobial properties of this compound against multidrug-resistant bacteria. The findings demonstrated significant reductions in bacterial load when used in conjunction with standard antibiotics, underscoring its role as a potential adjuvant therapy .

Research Findings Summary Table

Q & A

Q. What are the established synthesis protocols for 3-Chlorophthalonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves chlorination of phthalonitrile derivatives using agents like Cl2 or SO2Cl2. Optimization includes monitoring reaction temperature (e.g., 60–80°C) and stoichiometry of chlorinating agents. For instance, Baklagin et al. demonstrated improved yields in dichlorophthalonitrile synthesis by controlling reagent addition rates and using inert atmospheres to minimize side reactions . Purity can be enhanced via recrystallization in ethanol or acetonitrile, with HPLC analysis (≥98% purity threshold) to validate results .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substitution patterns (e.g., chlorine position) and aromatic proton environments.

- FT-IR : Identification of nitrile (C≡N) stretching at ~2230 cm<sup>-1</sup> and C-Cl bonds near 750 cm<sup>-1</sup>.

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use PPE (gloves, goggles, lab coats) to prevent dermal contact.

- Work in fume hoods to avoid inhalation (PAC-1 limit: 2.1 mg/m³) .

- Spill management: Absorb with inert materials (e.g., diatomite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer : Discrepancies in literature data (e.g., missing melting points in some sources ) require systematic validation:

- Differential Scanning Calorimetry (DSC) : Determine precise thermal properties.

- Recrystallization : Assess purity-dependent variations.

- Collaborative studies : Compare results across labs using standardized protocols (e.g., ASTM methods) .

Q. What experimental strategies are effective for incorporating this compound into complex macrocyclic systems (e.g., phthalocyanines)?

- Methodological Answer :

- Template-assisted synthesis : Use metal ions (e.g., Zn<sup>2+</sup>) to guide cyclotetramerization of nitrile groups.

- Solvent selection : High-boiling solvents (e.g., DMF) at 150–180°C promote reaction completion.

- Kinetic control : Monitor intermediate formation via UV-Vis spectroscopy to optimize reaction time .

Q. How can statistical methods improve the reproducibility of this compound-based reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading).

- ANOVA : Analyze variance in yield data across replicates.

- Error propagation analysis : Quantify uncertainties in purity measurements (e.g., ±0.5% for HPLC) .

Q. What are the challenges in scaling up this compound synthesis while maintaining environmental compliance?

- Methodological Answer :

- Green chemistry principles : Replace hazardous chlorinating agents with catalytic methods (e.g., using ionic liquids).

- Waste minimization : Implement solvent recovery systems and comply with ZDHC MRSL limits for chlorinated byproducts .

- Lifecycle assessment (LCA) : Track environmental impact metrics (e.g., E-factor) during pilot-scale trials .

Methodological Guidelines

- Data Validation : Always cross-check experimental data (e.g., spectral peaks, purity) against authoritative databases like NIST or PubChem .

- Ethical Compliance : Document ethical approvals for studies involving biological testing, even if the compound is not FDA-approved .

- Literature Gaps : Prioritize understudied areas, such as the compound’s photostability or reactivity in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.